2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of isoindole derivatives . This method typically involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some isoindole derivatives exhibit anticancer activity by inducing apoptosis in tumor cells and disrupting tumor interactions with the cellular microenvironment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-phenyl-:
4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid: This compound is similar but contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the tetrahydro and carboxaldehyde functionalities allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
61863-01-2 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroisoindole-1-carbaldehyde |
InChI |
InChI=1S/C15H15NO/c17-11-15-14-9-5-4-6-12(14)10-16(15)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2 |
InChI Key |
ADHJTSHORDKOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(N(C=C2C1)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.